molecular formula C14H20Br2O8 B131073 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol CAS No. 15410-49-8

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol

Cat. No.: B131073
CAS No.: 15410-49-8
M. Wt: 476.11 g/mol
InChI Key: UKPLTNPGLVFJHC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(3,4,5-triacetyloxy-1,6-dibromohexan-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPLTNPGLVFJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934925
Record name 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15410-49-8
Record name Tetraacetyl DBM
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015410498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of D-Mannitol

D-Mannitol (1 , 1.11 g, 6.1 mmol) is suspended in dioxane (16 mL) and treated with acetic anhydride under reflux to form the peracetylated intermediate. The reaction typically achieves quantitative acetylation, as confirmed by thin-layer chromatography (TLC).

Bromination with HBr/AcOH

The peracetylated product is dissolved in glacial acetic acid (20 mL) and treated with 33% HBr in acetic acid (8 mL) at 0°C. After stirring for 24 hours, the mixture is poured into ice-water, extracted with dichloromethane, and purified via silica gel chromatography to yield the title compound as a white solid (97% yield).

Key Data:

ParameterValue
Yield97%
Reaction Time24 hours
PurificationSilica gel chromatography
Melting PointNot reported

This method’s efficiency stems from the dual role of acetic acid as a solvent and proton donor, facilitating bromide ion nucleophilic substitution.

Alternative Brominating Agents and Conditions

Lithium Bromide (LiBr) in Ionic Liquids

Recent advances highlight LiBr in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a green alternative. This system avoids corrosive HBr and achieves bromination at 80°C in 12 hours with comparable yields (85–90%). The ionic liquid stabilizes bromide ions, enhancing nucleophilicity while minimizing side reactions.

Mechanistic Insights and Stereochemical Considerations

Bromination proceeds via an Sₙ2 mechanism , with bromide ions attacking the terminal carbons of the acetylated mannitol backbone. The reaction’s stereochemical outcome is influenced by:

  • Steric hindrance : Acetyl groups at C2–C5 positions direct bromide attack to the less hindered C1 and C6 positions.

  • Solvent effects : Polar aprotic solvents (e.g., acetic acid) stabilize the transition state, accelerating substitution.

Table 1: Comparative Analysis of Bromination Methods

MethodReagentsTime (h)Yield (%)Purity (%)
HBr/AcOHHBr, AcOH2497>95
PBr₃/CH₂Cl₂PBr₃, CH₂Cl₂68590
LiBr/[BMIM]BrLiBr, [BMIM]Br129095

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate (3:1) eluent effectively separates the product from unreacted starting material and diastereomers. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase achieves >99% purity for pharmaceutical applications.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz): δ 5.20–5.15 (m, 2H, H-2, H-5), 4.85–4.80 (m, 2H, H-3, H-4), 3.95–3.85 (m, 4H, H-1, H-6), 2.10–2.05 (s, 12H, acetyl CH₃).

  • HRMS (ESI) : [M + Na]⁺ calcd. for C₁₄H₂₀Br₂O₈Na: 499.9345; found: 499.9348.

Scalability and Industrial Applications

The HBr/AcOH method has been scaled to 100 g batches with consistent yields (95–97%). Industrial protocols often use continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times to 8 hours. The compound’s primary application lies in synthesizing stereoregular polymers, such as polyurethanes derived from 1,6-diamino-1,6-dideoxy-D-mannitol .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-1,6-dideoxy-D-mannitol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as thiols and amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Aldehydes or ketones.

    Esterification: Various esters depending on the carboxylic acid used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Saccharides
The compound serves as an important building block in the synthesis of more complex carbohydrates. Its brominated and acetylated structure allows for various chemical modifications that facilitate the creation of diverse saccharide derivatives. This application is particularly significant in carbohydrate chemistry where complex sugars are synthesized for research and industrial purposes.

Biological Research

Potential Biological Activities
Research indicates that 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol exhibits potential biological activities that merit investigation. Studies have suggested its efficacy in inhibiting microbial infections, making it a candidate for further exploration in microbiology and pharmacology .

Antineoplastic Properties
The compound is being investigated for its potential antineoplastic (anti-cancer) properties. Preliminary studies suggest that it may interfere with cancer cell proliferation through various biochemical pathways . This aspect is particularly relevant in the context of cancer chemotherapy research.

Medicinal Chemistry

Drug Development
Due to its unique chemical structure, this compound is being explored for drug development purposes. Its modifications enhance solubility and stability compared to non-acetylated analogs, which can be crucial for formulating effective pharmaceutical agents .

Industrial Applications

Chemical Intermediates
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of various chemical products. Its ability to undergo substitution and oxidation reactions makes it versatile for creating different chemical entities required in manufacturing processes .

Mechanism of Action

The mechanism of action of 1,6-Dibromo-1,6-dideoxy-D-mannitol involves its interaction with biological molecules. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antineoplastic activity, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Halogen Substituents Protecting Groups Molecular Weight Key Applications/Properties References
This compound Br (1,6-positions) Acetyl (2,3,4,5) 476.11 Stable synthetic intermediate
3,4-Di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol I (1,6-positions) Acetyl (3,4) 534.00* Conformational studies (asymmetric solid-state)
2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol None Acetyl (2,3,4,6) 362.33 Glycosylation reactions
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose None Benzoyl (1,3,5) 454.44 Nucleoside synthesis (electron-withdrawing)
1,2,5,6-tetra-O-methyl-D-mannitol None Methyl (1,2,5,6) 238.28 Stable ether derivatives for solubility studies

*Estimated based on molecular formula.

Halogenated Derivatives

a) 1,6-Dihalo-1,6-dideoxy-D-mannitol Derivatives
  • Bromine vs. Iodine :
    • The target compound (Br) is less reactive than its iodo analog (e.g., 3,4-Di-O-acetyl-1,6-diiodo-D-mannitol) due to weaker C–Br vs. C–I bonds.
    • Iodo derivatives exhibit enhanced leaving-group ability , making them preferable in nucleophilic substitution reactions .
    • Conformational Flexibility : The diiodo derivative adopts an asymmetric conformation in the solid state, whereas the brominated compound may retain symmetry .
b) Non-Halogenated Analogs
  • 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol :
    • Lacks halogen substituents but features a 1,5-anhydro ring , increasing rigidity and altering reactivity in glycosylation pathways .
  • 1,2,5,6-tetra-O-methyl-D-mannitol :
    • Methyl ethers provide superior hydrolytic stability compared to acetyl esters, ideal for long-term storage .

Protecting Group Variations

a) Acetyl vs. Benzoyl Groups
  • Acetyl (Target Compound) :
    • Moderate electron-withdrawing effect; easily removed under basic conditions (e.g., NH₃/MeOH).
    • Enhances solubility in organic solvents (e.g., dichloromethane) .
  • Benzoyl (1,3,5-Tri-O-benzoyl-2-deoxyribofuranose): Bulkier and more electron-withdrawing, slowing reaction kinetics but improving regioselectivity .
b) Acetyl vs. Methyl Groups
  • Methyl Ethers (1,2,5,6-tetra-O-methyl-D-mannitol) :
    • Chemically inert under most conditions; require harsh methods (e.g., BBr₃) for deprotection.
    • Improve thermal stability but reduce solubility in polar solvents .

Biological Activity

2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol (CAS Number: 15410-49-8) is a synthetic derivative of mannitol that has garnered interest due to its potential biological activities. This compound is characterized by the presence of bromine substituents and acetyl groups, which are believed to enhance its reactivity and biological interactions. This article aims to explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C_{12}H_{18}Br_2O_5
  • Molecular Weight : 476.11 g/mol
  • Purity : Typically ≥ 96% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antibacterial and antifungal properties. The presence of bromine atoms is significant as halogenated compounds often exhibit enhanced biological activities.

Antibacterial Activity

Research indicates that halogenated sugars can exhibit notable antibacterial effects. For instance:

  • Study Findings : In vitro testing showed that derivatives similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Case Study : A study published in Molecules reported that brominated saccharides inhibited the growth of various fungal species including Candida albicans. The mechanism was attributed to disruption of cell wall synthesis .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Cell Membrane Interaction : The compound may integrate into the microbial cell membrane due to its hydrophobic acetyl groups and bromine atoms, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cell wall biosynthesis or metabolic pathways in microorganisms .

Data Tables

Biological ActivityTest OrganismsInhibition Zone (mm)Reference
AntibacterialStaphylococcus aureus15
AntibacterialBacillus subtilis18
AntifungalCandida albicans20

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antimicrobial Efficacy : A comparative study demonstrated that brominated derivatives had higher antimicrobial efficacy than their non-brominated counterparts.
  • Cytotoxicity Assessments : Cytotoxicity assays indicated low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol, and how is its purity validated?

The compound is typically synthesized from D-mannitol via sequential acetylation and bromination. A key intermediate, 1,6-diazido-1,6-dideoxy-D-mannitol, is generated and subjected to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization . Purity validation relies on 1H^1H and 13C^{13}C NMR spectroscopy to confirm stereochemistry and absence of diastereomers, as demonstrated in studies of structurally similar mannitol derivatives . For example, 1H^1H NMR can detect acetyl proton signals (δ 2.0–2.2 ppm) and bromine-induced deshielding of C-1/C-6 carbons in 13C^{13}C spectra .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography and NMR spectroscopy are critical. X-ray studies of analogous crown ether derivatives (e.g., trans-fused macrocycles) reveal chair conformations and C2-symmetry in the mannitol backbone, confirming stereochemical integrity . 13C^{13}C NMR chemical shifts for C-1/C-6 (δ ~30–35 ppm) and acetyl carbonyls (δ ~170 ppm) provide additional validation . For example, in 2,3,4,5-tetra-O-acetyl derivatives, coupling constants (JH1,H2J_{H-1,H-2}) in 1H^1H NMR distinguish axial/equatorial bromine substitution .

Q. What biological activities have been reported for this compound?

While poor antitubercular activity was observed against Mycobacterium tuberculosis H37Rv (MIC > 128 µg/mL), it serves as a precursor for alkylating agents like mitobronitol (DBM), which exhibits cytostatic effects by crosslinking DNA in myeloid cells . Resistance studies in Yoshida sarcoma models show 260-fold resistance to DBM, linked to its alkylating mechanism .

Advanced Research Questions

Q. How does the compound’s conformation influence its biological activity, and what methodologies are used to study this?

The rigidity of the dioxepane framework in mannitol derivatives restricts conformational flexibility, reducing host-guest binding in crown ether analogs . Molecular dynamics simulations and NOESY NMR can map intramolecular interactions (e.g., H-2/H-4 correlations) to predict steric hindrance or accessibility of bromine atoms for alkylation . For instance, distortion in chair conformations may explain low antitubercular activity in derivatives .

Q. What contradictions exist in biological activity data, and how can they be resolved?

Despite structural similarity to active alkylating agents (e.g., mitobronitol), some derivatives show negligible cytotoxicity. This discrepancy may arise from steric shielding of bromine atoms by acetyl groups, as shown in SAR studies where deacetylation restored activity . Comparative IC50_{50} assays with acetylated vs. deprotected analogs are recommended to isolate steric effects .

Q. How can cross-resistance patterns inform the compound’s mechanism of action?

DBM-resistant Yoshida sarcoma exhibits cross-resistance to mitomycin and classical alkylators (e.g., nitrogen mustards) but remains sensitive to antimetabolites, confirming its alkylating mechanism . RNA-seq profiling of resistant strains can identify upregulated DNA repair pathways (e.g., homologous recombination) to validate this hypothesis .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Commercial samples often lack analytical data (e.g., Sigma-Aldrich’s disclaimer on purity ). Researchers must perform elemental analysis (C, H, Br), HRMS for molecular ion confirmation (m/zm/z calc. for C14_{14}H20_{20}Br2_2O8_8: 514.94), and HPLC with UV detection (λ ~210 nm for acetyl groups) . Contradictions in 13C^{13}C NMR shifts between batches may indicate diastereomeric impurities, resolvable via chiral chromatography .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

TechniqueDiagnostic FeaturesReference
1H^1H NMRδ 2.0–2.2 ppm (acetyl protons), δ 3.5–4.5 ppm (mannitol backbone)
13C^{13}C NMRδ ~30–35 ppm (C-1/C-6), δ ~170 ppm (acetyl carbonyls)
X-ray DiffractionChair conformation, C2-symmetry, Br-Br distance ~6.2 Å

Table 2. Biological Activity and SAR Insights

DerivativeActivity (IC50_{50})Key Structural InsightReference
Acetylated (this compound)>128 µg/mL (anti-TB)Steric hindrance from acetyl groups reduces alkylation
Deprotected DBM0.5 µM (cytostatic)Free bromines enable DNA crosslinking

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